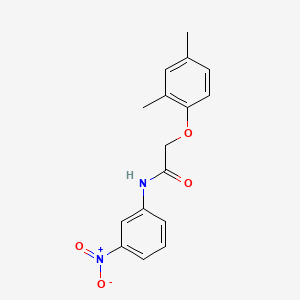![molecular formula C19H15NO3S B5771015 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5771015.png)
2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid, also known as TACB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TACB belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid acts by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid reduces the production of prostaglandins, thereby reducing inflammation and pain. 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid also reduces the production of ROS and NO, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid has been found to exhibit potent anti-inflammatory and analgesic properties. It has been shown to reduce the production of prostaglandins, ROS, and NO, which are involved in the inflammatory response. 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid has also been found to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid in lab experiments is its potent anti-inflammatory and analgesic properties. 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid has been found to be effective in reducing inflammation and pain in various animal models. However, one of the limitations of using 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Additionally, 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid has been found to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid. One of the areas of interest is the development of more efficient synthesis methods that can increase the yield of 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid. Another area of interest is the investigation of the potential of 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid as a therapeutic agent for various inflammatory and pain-related conditions. Additionally, the development of 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid analogs with improved solubility and reduced cytotoxicity may enhance its therapeutic potential. Finally, the study of the mechanism of action of 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid may provide insights into the development of novel anti-inflammatory and analgesic drugs.
Conclusion:
In conclusion, 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid is a chemical compound that exhibits potent anti-inflammatory and analgesic properties. The synthesis of 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid involves the condensation of 2-thienylmethylamine with 2-biphenylcarboxylic acid anhydride in the presence of a catalyst. 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid acts by inhibiting the activity of COX enzymes, reducing the production of prostaglandins, ROS, and NO, and reducing the expression of pro-inflammatory cytokines and MMPs. 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid involves the condensation of 2-thienylmethylamine with 2-biphenylcarboxylic acid anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid obtained through this method is approximately 60%.
Aplicaciones Científicas De Investigación
2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 2'-{[(2-thienylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Propiedades
IUPAC Name |
2-[2-(thiophen-2-ylmethylcarbamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-18(20-12-13-6-5-11-24-13)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19(22)23/h1-11H,12H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYHJEWESVWKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5770935.png)
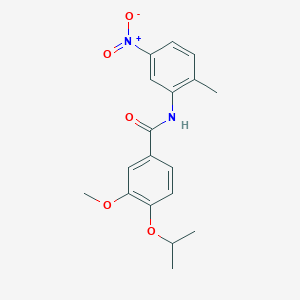
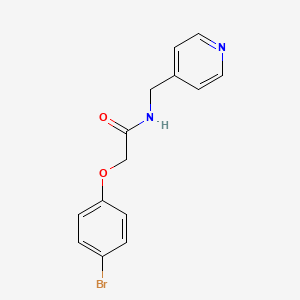
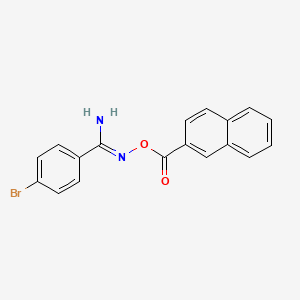
![5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5770976.png)
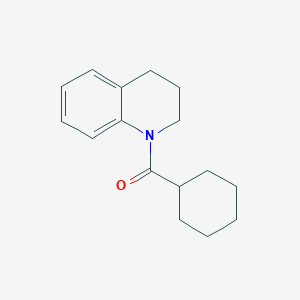


![1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5771003.png)
![ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate](/img/structure/B5771006.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771010.png)
![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5771022.png)
